

Preliminary toxicity assessment of "Antifungal agent 36"

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Compound of Interest

Compound Name: Antifungal agent 36

Cat. No.: B7805992

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Preliminary Toxicity Assessment of Antifungal Agent 36

Executive Summary

This document outlines the preliminary toxicity profile of a novel investigational compound, "**Antifungal Agent 36**." The assessment includes acute systemic toxicity, in vitro cytotoxicity, and genotoxicity potential. Acute dermal toxicity was evaluated in a rodent model, cytotoxicity was assessed using human liver carcinoma (HepG2) cells, and mutagenicity was determined via the Ames test. The findings indicate that **Antifungal Agent 36** exhibits moderate acute toxicity and dose-dependent cytotoxicity. No mutagenic potential was observed in the tested bacterial strains. This report provides the foundational data and experimental protocols to guide further non-clinical safety studies.

Acute Systemic Toxicity

Objective

To determine the acute dermal median lethal dose (LD50) of **Antifungal Agent 36** in a rat model.

Experimental Protocol: Acute Dermal Toxicity (Limit Test)

The study was conducted based on OECD Guideline 402. A single dose of 2000 mg/kg body weight of **Antifungal Agent 36**, formulated in a 0.5% carboxymethyl cellulose vehicle, was applied to the shaved, intact skin of five male and five female Sprague-Dawley rats. The application site was covered with a porous gauze dressing for 24 hours. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-application. At the end of the observation period, all surviving animals were subjected to a gross necropsy.

Results

No mortality was observed at the limit dose of 2000 mg/kg. Mild, transient erythema was noted at the application site in 8 out of 10 animals, which resolved within 72 hours. No other significant clinical signs of systemic toxicity or changes in body weight were recorded. Gross necropsy revealed no treatment-related abnormalities.

Data Summary

Table 1: Acute Dermal Toxicity of **Antifungal Agent 36** in Rats (LD50)

Parameter	Value	Classification
LD50 (Dermal, Rat)	> 2000 mg/kg	GHS Category 5 or Unclassified
Observed Mortality	0/10	-

| Key Clinical Signs | Mild, transient erythema | - |

In Vitro Cytotoxicity

Objective

To evaluate the cytotoxic potential of **Antifungal Agent 36** by determining the half-maximal inhibitory concentration (IC50) in a human cell line.

Experimental Protocol: MTT Assay

Human liver carcinoma (HepG2) cells were seeded in 96-well plates at a density of 1×10^4 cells/well and incubated for 24 hours. Cells were then treated with **Antifungal Agent 36** at various concentrations (0.1 μ M to 100 μ M) for 48 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for formazan crystal formation. The formazan product was solubilized with dimethyl sulfoxide (DMSO), and absorbance was measured at 570 nm. Cell viability was calculated as a percentage relative to the vehicle control (0.1% DMSO). The IC50 value was determined by non-linear regression analysis.

Results

Antifungal Agent 36 induced a dose-dependent reduction in the viability of HepG2 cells. The calculated IC50 value indicates moderate cytotoxicity.

Data Summary

Table 2: In Vitro Cytotoxicity of **Antifungal Agent 36** on HepG2 Cells (IC50)

Cell Line	Assay Duration	IC50 (μ M) [95% CI]
-----------	----------------	--------------------------

| HepG2 | 48 hours | 27.4 [24.1 - 31.0] |

Genotoxicity Assessment

Objective

To assess the mutagenic potential of **Antifungal Agent 36** using the bacterial reverse mutation assay (Ames test).

Experimental Protocol: Ames Test

The assay was performed using *Salmonella typhimurium* strains TA98 and TA100, both with and without metabolic activation (S9 mix from Aroclor 1254-induced rat liver). **Antifungal Agent 36** was tested at five concentrations ranging from 5 to 5000 μ g/plate. The number of revertant colonies was counted after 48 hours of incubation at 37°C. A positive result was defined as a dose-related increase in the number of revertants to at least twice the vehicle

control value. Sodium azide (for TA100) and 2-nitrofluorene (for TA98) were used as positive controls.

Results

No significant, dose-dependent increase in the number of revertant colonies was observed for either strain, with or without metabolic activation. The positive controls elicited the expected strong mutagenic response.

Data Summary

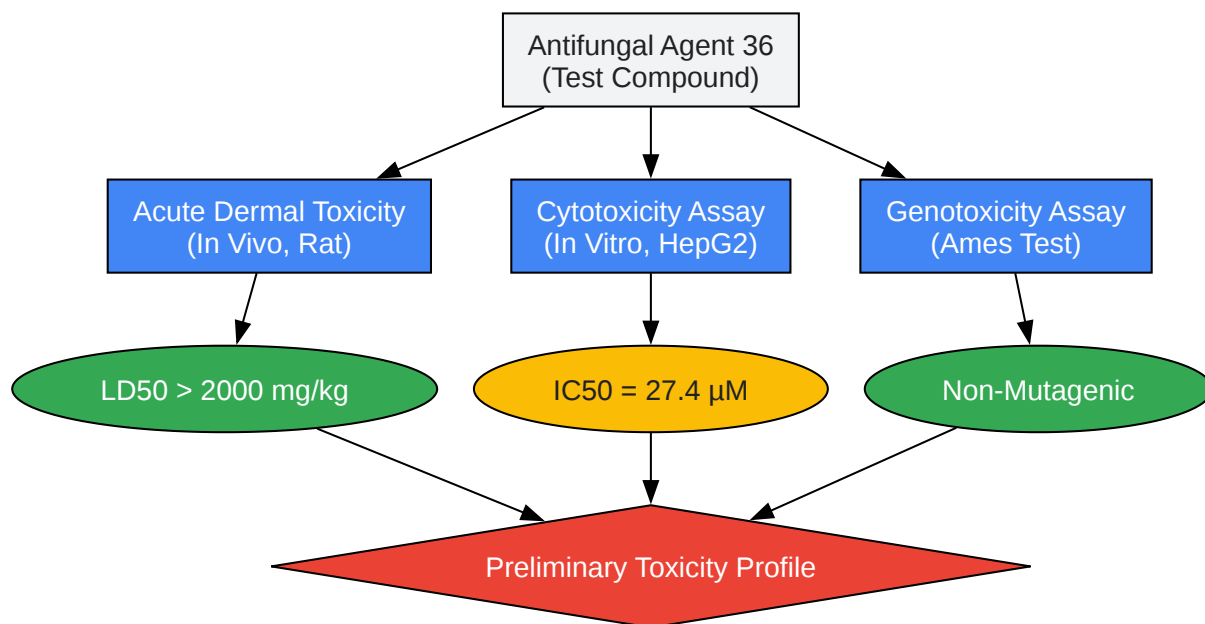
Table 3: Ames Test Results for Mutagenicity of **Antifungal Agent 36**

Strain	Metabolic Activation (S9)	Highest Conc. Tested (μ g/plate)	Result
TA98	Absent	5000	Negative
TA98	Present	5000	Negative
TA100	Absent	5000	Negative

| TA100 | Present | 5000 | Negative |

Visualizations: Workflows and Pathways

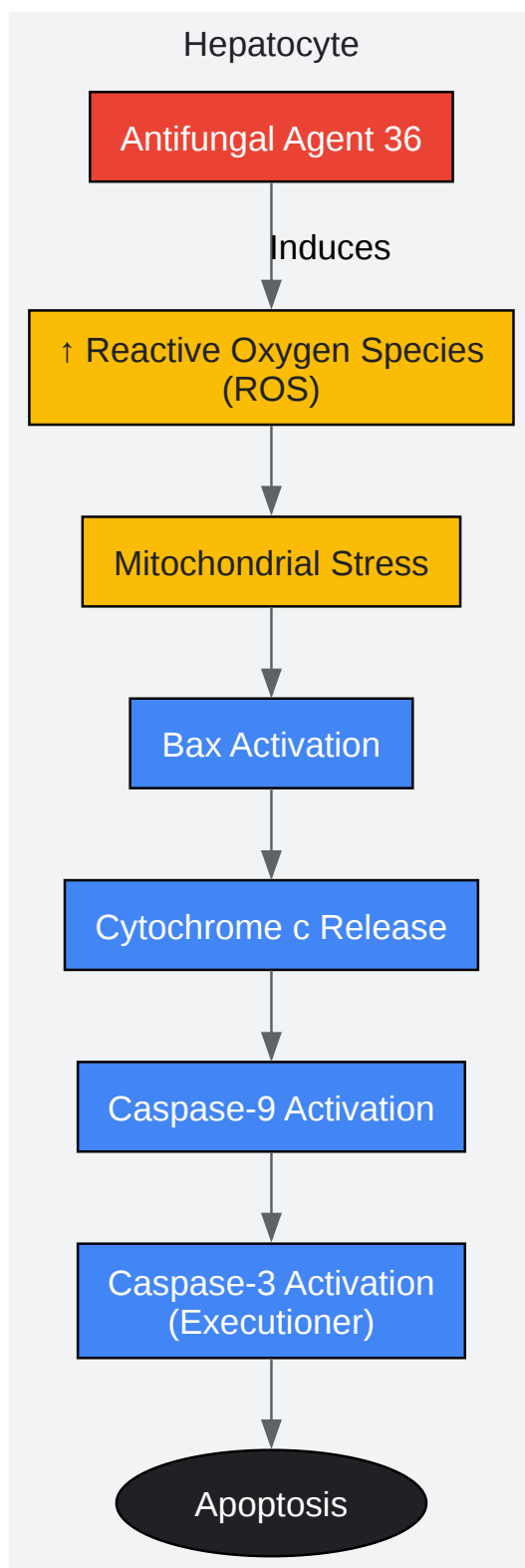
Overall Toxicity Assessment Workflow



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Caption: Workflow for the preliminary toxicity assessment of **Antifungal Agent 36**.

Hypothesized Cytotoxic Signaling Pathway



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Caption: Hypothesized pathway for **Antifungal Agent 36**-induced apoptosis.

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